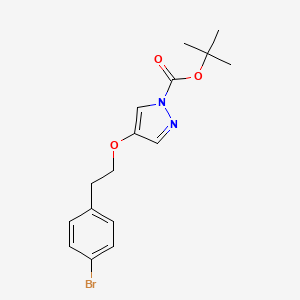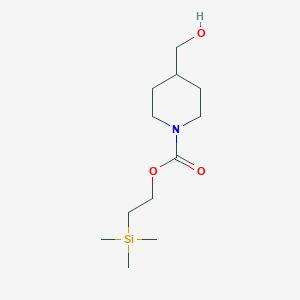![molecular formula C13H12FNO B8197041 4'-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8197041.png)
4'-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4’ position, a methoxy group at the 5 position, and an amine group at the 2 position on the biphenyl structure. Biphenyl compounds are known for their wide range of applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .
-
Step 1: Synthesis of 4-Fluoro-5-methoxy-1,1’-biphenyl
Reagents: 4-Fluorophenylboronic acid, 5-methoxy-2-iodoaniline
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Conditions: Reflux at 80°C for 12 hours
-
Step 2: Amination Reaction
Reagents: 4-Fluoro-5-methoxy-1,1’-biphenyl, Ammonia
Catalyst: Copper(I) iodide
Solvent: Ethanol
Conditions: Reflux at 100°C for 24 hours
Industrial Production Methods
Industrial production of 4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, particularly at the positions ortho and para to the amine group.
Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Nucleophilic Substitution: Substituted biphenyl derivatives with various functional groups.
Oxidation: Nitro derivatives of biphenyl.
Reduction: Amino derivatives of biphenyl.
Applications De Recherche Scientifique
4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to its biological activity, including its potential as an antibacterial or antifungal agent.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The amine group allows the compound to form hydrogen bonds with biological molecules, while the fluorine atom enhances its lipophilicity, facilitating its passage through cell membranes . The compound may act on various enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as:
4-Fluoro-4’-methoxy-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain biological contexts.
4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-nitro: Contains a nitro group instead of an amine, altering its chemical reactivity and biological activity.
4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-hydroxy: Contains a hydroxy group, which affects its solubility and reactivity.
These comparisons highlight the unique properties of 4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine, particularly its combination of functional groups that contribute to its diverse applications and reactivity.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-6-7-13(15)12(8-11)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBNOMWXMWRLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197043.png)
![4-(Cyclopentanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197045.png)
![4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197046.png)


